2,5,8,11-Tetraoxatridecane-13-thiol
Overview
Description
2,5,8,11-Tetraoxatridecane-13-thiol is a heterocyclic compound with the molecular formula C9H20O4S and a molecular weight of 224.32 g/mol. It is known for its unique structure, which includes multiple ether linkages and a thiol group. This compound has found numerous applications in various fields of research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,5,8,11-Tetraoxatridecane-13-thiol typically involves the reaction of tetraethylene glycol with thiol-containing reagents under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between tetraethylene glycol and a thiol reagent, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2,5,8,11-Tetraoxatridecane-13-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The ether linkages in the compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2,5,8,11-Tetraoxatridecane-13-thiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of thiol-containing enzymes and proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatridecane-13-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various electrophiles, leading to the modification of proteins and other biomolecules. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
2,5,8,11-Tetraoxatridecane-13-thiol can be compared with other similar compounds, such as:
2,5,8,11-Tetraoxatridecan-13-amine: This compound has an amine group instead of a thiol group, which gives it different chemical properties and reactivity.
Tetraethylene glycol: This compound lacks the thiol group, making it less reactive in certain types of chemical reactions. The uniqueness of this compound lies in its combination of ether linkages and a thiol group, which provides it with a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S/c1-10-2-3-11-4-5-12-6-7-13-8-9-14/h14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBAWYHFQRROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694735 | |
Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-55-3 | |
Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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